An In-depth Technical Guide to 4-(2-Pyrrolidinoethyl)piperidine (CAS: 14759-08-1)
An In-depth Technical Guide to 4-(2-Pyrrolidinoethyl)piperidine (CAS: 14759-08-1)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-(2-Pyrrolidinoethyl)piperidine, a heterocyclic amine with potential applications in pharmaceutical research and development. The piperidine and pyrrolidine moieties are significant scaffolds in the design of biologically active compounds.[1][2][3][4][5]
Core Physicochemical Properties
4-(2-Pyrrolidinoethyl)piperidine is a diamine compound featuring both a piperidine and a pyrrolidine ring linked by an ethyl chain. Its core physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 14759-08-1 | [6][7] |
| Molecular Formula | C₁₁H₂₂N₂ | [6][7][8] |
| Molecular Weight | 182.31 g/mol | [7][8] |
| Boiling Point | 252.8 °C at 760 mmHg | [6] |
| Density | 0.93 g/cm³ | [6] |
| Flash Point | 90.3 °C | [6] |
| Physical Form | Solid / Powder | |
| InChI Key | LLCRHLSCWWMNEC-UHFFFAOYSA-N | |
| SMILES | C1CCN(C1)CCC2CCNCC2 |
Synthesis and Experimental Protocols
The synthesis of 4-(2-aminoethyl)piperidine scaffolds can be achieved through various organic chemistry routes.[2][9][10][11][12][13] A common and effective method for synthesizing the target compound involves the reductive amination of a piperidine-derived aldehyde with pyrrolidine.
Experimental Protocol: Reductive Amination
This protocol describes a plausible method for the synthesis of 4-(2-Pyrrolidinoethyl)piperidine from 2-(piperidin-4-yl)acetaldehyde and pyrrolidine.
Materials:
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2-(Piperidin-4-yl)acetaldehyde
-
Pyrrolidine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-(piperidin-4-yl)acetaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
-
Amine Addition: Add pyrrolidine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate iminium ion.
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Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product using column chromatography on silica gel to obtain the final product, 4-(2-Pyrrolidinoethyl)piperidine.
Caption: Synthetic workflow for 4-(2-Pyrrolidinoethyl)piperidine via reductive amination.
Spectroscopic Data Analysis
While specific, verified spectroscopic data for CAS 14759-08-1 is not widely published, a detailed NMR study has been conducted on the closely related precursor, 4-(1-pyrrolidinyl)piperidine (4-pypp).[14] The data from this study provides a valuable reference for characterizing the core ring structures.
Reference NMR Data for 4-(1-pyrrolidinyl)piperidine
The following table summarizes experimental ¹H and ¹³C NMR chemical shifts for the two most stable conformers of 4-(1-pyrrolidinyl)piperidine.[14]
| Atom Position (Piperidine Ring) | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| C2, C6 (axial) | 48.7 | 2.01 |
| C2, C6 (equatorial) | 48.7 | 2.94 |
| C3, C5 (axial) | 28.5 | 1.34 |
| C3, C5 (equatorial) | 28.5 | 1.89 |
| C4 | 61.2 | 2.22 |
| Atom Position (Pyrrolidine Ring) | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| C7, C10 | 50.8 | 2.58 |
| C8, C9 | 26.0 | 1.71 |
Note: Data is for a related compound and should be used for reference purposes only.[14]
Potential Biological and Pharmacological Activity
The piperidine and pyrrolidine scaffolds are prevalent in a vast number of pharmaceuticals and natural alkaloids, exhibiting a wide spectrum of biological activities.[2][3][4] Derivatives have shown potential as:
-
Analgesics: Certain 4,4-disubstituted piperidines exhibit potent analgesic properties, with some showing affinity for opioid receptors comparable to morphine.[15][16]
-
Antiproliferative Agents: A series of 4-(2-aminoethyl)piperidine derivatives have been developed as σ1 receptor ligands, demonstrating antiproliferative effects on human cancer cell lines.[9]
-
CNS Agents: The piperidine structure is a key component in drugs targeting the central nervous system, including antipsychotics and treatments for Alzheimer's disease.[5] Piperine, a related alkaloid, has shown anticonvulsant effects.[17]
-
Antimicrobial and Anti-inflammatory Agents: Various derivatives have been synthesized and tested, showing promising anti-inflammatory, antibacterial, and antifungal potential.[1][18]
Given its structure, 4-(2-Pyrrolidinoethyl)piperidine is a candidate for investigation across these and other therapeutic areas.
Potential Mechanism of Action
The precise mechanism of action for 4-(2-Pyrrolidinoethyl)piperidine is not yet defined. However, based on structurally similar compounds, it may interact with various biological targets. For instance, as a ligand for the σ1 receptor—an intracellular chaperone protein located at the endoplasmic reticulum—it could modulate calcium signaling and downstream pathways related to cell survival and stress response.
Caption: Hypothetical signaling pathway modulation via the σ1 receptor.
Safety and Handling
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation). Precautionary Statements: P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338. Storage: Store in a cool, dry, well-ventilated area. It is classified as a combustible solid.
This information is for guidance only. Users should consult the full Safety Data Sheet (SDS) from the supplier before handling.
Conclusion
4-(2-Pyrrolidinoethyl)piperidine (CAS 14759-08-1) is a chemical compound built upon two of the most important scaffolds in medicinal chemistry. Its structural features suggest a high potential for biological activity. This guide provides a foundational summary of its known properties and plausible synthetic routes, positioning it as a molecule of interest for further investigation in drug discovery and development programs.
References
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scbt.com [scbt.com]
- 8. 4-[2-(1-吡咯烷基)乙基]哌啶 | 14759-08-1 [m.chemicalbook.com]
- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
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